molecular formula C6H6ClNO B042359 2-Chloro-5-aminophenol CAS No. 6358-06-1

2-Chloro-5-aminophenol

Cat. No. B042359
CAS RN: 6358-06-1
M. Wt: 143.57 g/mol
InChI Key: JSCNCRWPXOTDDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-aminophenol and related compounds involves several chemical reactions, including condensation, nitration, catalytic reduction, and high-pressure hydrolysis. For example, a derivative compound was synthesized from N,N-diethylsalicylaldehyde and 4-chloro-2-aminophenol in acidic medium, demonstrating the compound's versatility in forming complexes with transition metals through condensation reactions (Abbas et al., 2020). Additionally, the synthesis process can utilize microwave methods for improved yield, highlighting modern techniques in chemical synthesis (Singh et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-aminophenol and its derivatives is characterized by various spectroscopic methods, including UV-Vis, IR, and NMR spectroscopy. These analyses reveal the compound's ability to coordinate with metal ions via OH groups and azomethine nitrogen atom, acting as a tridentate ligand (Abbas et al., 2020). Crystal structure analysis further provides insight into the planar conformation and stabilization through weak intermolecular interactions (Sharmila et al., 2016).

Chemical Reactions and Properties

2-Chloro-5-aminophenol undergoes various chemical reactions, including cyclization and aromatic ring cleavage, under specific conditions. These reactions highlight its reactivity and potential for forming complex structures, such as when reacting with molecular oxygen to form dinuclear iron complexes with furan derivatives as oxidative aromatic C-C bond cleavage products (Paul et al., 2017).

Scientific Research Applications

  • Energy and Materials Recycling : 2-Chloro-5-aminophenol, similar to electron-shuttling mediators like 2-aminophenol, can enhance reductive decolorization and bioelectricity generation in dye-bearing microbial fuel cells, which is valuable for energy and materials recycling (Chen et al., 2013).

  • Anticancer Activity : Derivatives of 2-Chloro-5-aminophenol, like 4-chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol, have been found to exhibit moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020).

  • Quality Control in Pharmaceuticals : The compound is used in spectrofluorimetric methods for determining impurities, such as in the quality control of chlordiazepoxide hydrochloride (Szekelhidi et al., 1989).

  • Wastewater Treatment : It's involved in the degradation of pollutants in wastewater treatment processes. Techniques like hydrodynamic cavitation, UV photolysis, and ozonation have been effective in degrading 2-Chloro-5-aminophenol for water purification (Barik & Gogate, 2016).

  • Bioremediation : Certain bacterial strains, like Arthrobacter sp. SPG, can degrade 2-Chloro-5-aminophenol, indicating its potential use in bioremediation of contaminated sites (Arora et al., 2014).

  • Chemical Synthesis and Analysis : This compound is used in the synthesis of various chemicals and in analytical processes, such as the synthesis of benzoxazoles (Mayo et al., 2014).

  • Antimicrobial and Antidiabetic Applications : 4-Aminophenol derivatives, which are structurally similar to 2-Chloro-5-aminophenol, show broad-spectrum antimicrobial and antidiabetic activities, suggesting potential pharmaceutical and food additive uses (Rafique et al., 2022).

Safety And Hazards

2-Chloro-5-aminophenol is considered hazardous. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

properties

IUPAC Name

5-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCNCRWPXOTDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073369
Record name Phenol, 5-amino-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-aminophenol

CAS RN

6358-06-1
Record name 5-Amino-2-chlorophenol
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URL https://commonchemistry.cas.org/detail?cas_rn=6358-06-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-amino-2-chloro-
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Record name Phenol, 5-amino-2-chloro-
Source EPA DSSTox
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Record name 5-amino-2-chlorophenol
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitrophenol (114 g, 0.66 mol) in ethyl acetate (500 mL) was treated with 5% Pt/C (510 mg, 0.5 weight %) and the mixture shaken under a hydrogen atmosphere (30 psi) for 6 h. The mixture was filtered through Celite® and the residue washed well with ethyl acetate. Evaporation of the ethyl acetate gave a solid (95 g, 100% crude yield) which was taken directly into the next step.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
510 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrophenol (3.06 g, 17.6 mmol) and SnCl2 (10.0 g, 52.8 mmol) in EtOH (120 mL) were heated for 10 h at 80° C. The reaction was treated with 1N K2CO3 (aq) and filtered through Celite. Most of the solvent was removed under vacuum. The crude was treated with saturated NaHCO3 and extracted with EtOAc twice. The organic layers were washed with water then brine, dried over Na2SO4, filtered, and concentrated in vacuo to yield the title compound as a brown-green solid.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-5-nitrophenol (20.0 g, 115.2 mmol) in ethanol (150 ml) and water (150 ml) was added iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol). The mixture was heated at reflux for two hours, then cooled to room temperature and filtered. The filtrate was concentrated to dryness under reduced pressure. Purification of the residue by flash chromatography (hex:EtOAc/9:1) gave 5-amino-2-chloro-phenol (15.85 g, 96%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
32.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A suspension (about 600 ml) containing 100 g of reduced iron, 5 g of ammonium chloride, 500 ml of isopropyl alcohol, and 100 ml of water was refluxed with vigorous stirring. To this suspension was added 100 g of 2-chloro-5-nitrophenol in portions. After completion of the addition, the mixture was heated for an additional 1 hour. This suspension was filtered when hot with the aid of Celite and the filtrate was washed with about 500 ml of hot isopropyl alcohol and then concentrated to about one-fifth its original volume under reduced pressure. To the concentrate was added 1 l of ice water and the resulting crystalline precipitate was collected by filtration and washed with water.
[Compound]
Name
suspension
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-aminophenol
Reactant of Route 2
2-Chloro-5-aminophenol
Reactant of Route 3
2-Chloro-5-aminophenol
Reactant of Route 4
2-Chloro-5-aminophenol
Reactant of Route 5
2-Chloro-5-aminophenol
Reactant of Route 6
2-Chloro-5-aminophenol

Citations

For This Compound
11
Citations
GC Miller, MJ Mulle, DG Crosby, S Sontum, RG Zepp - Tetrahedron, 1979 - Elsevier
… found to be 2-chloro-5-aminophenol when irradiated (h > 290 nm) in water at pH 5-7. Conversion of 78 f 5% was a lower limit because 2-chloro-5-aminophenol degraded three times …
Number of citations: 44 www.sciencedirect.com
MJ Miille, DG Crosby - Marine chemistry, 1983 - Elsevier
… 2-Chloro-5-aminophenol (11) was the major photoproduct (70--80% conversion), and a smaller amount (5%) of 3-chloroaniline (12) was also produced. Traces of 3,3',4,4'-tetrachloroazo…
Number of citations: 44 www.sciencedirect.com
E Katsivela, V Wray, DH Pieper… - Applied and …, 1999 - Am Soc Microbiol
… known shifts of 2-aminophenol (8) and the chlorosubstituent chemical shifts (SCS) (45) were used, and they were incompatible with the substitution pattern of 2-chloro-5-aminophenol (…
Number of citations: 103 journals.asm.org
C Tixier, M Sancelme, M Sancelme… - … and Chemistry: An …, 2001 - Wiley Online Library
… 2-Chloro-5-aminophenol (compound 8) was obtained after catalytic hydrogenation (on PtO2 in absolute ethanol) of the 2-chloro-5-nitrophenol. The yield was 90%, Rf was 0.20, mp was …
Number of citations: 190 setac.onlinelibrary.wiley.com
HM Hwang, RE Hodson, RF Lee - Water Research, 1987 - Elsevier
… The photoproducts of dichloroaniline in water included 2-chloro-5-aminophenol, tetrachloroazobenzene, and monochloroaniline (Miller et al., 1980; Miille and Crosby, 1983). …
Number of citations: 37 www.sciencedirect.com
RS Davidson, JW Goodin, G Kemp - Advances in physical organic …, 1984 - Elsevier
… Irradiation of aqueous solutions of 3,4-dichloroaniline produces 2-chloro-5-aminophenol and it has been suggested that the dichloro-compound undergoes heterolysis on irradiation to …
Number of citations: 78 www.sciencedirect.com
EN Vebrosky - 2016 - search.proquest.com
… A photoproduct of the degradation of DCA is 2-chloro-5-aminophenol; supporting that the first substitution of hydroxyl for chlorine occurs at the meta position. Photonucleophilic …
Number of citations: 2 search.proquest.com
Z Xu, Z Sun, Y Zhou, D Zhang, Y Gao… - Journal of Hazardous …, 2020 - Elsevier
… After reduction, p-CAN could be more readily oxidized to 2-chloro-5-aminophenol and 5-chloro-2-nitroanisole by radical dot OH and radical dot O 2 − , respectively (Li et al., 2015). …
Number of citations: 13 www.sciencedirect.com
Y Yamazoe, K Ito, K Yoshinari - Drug metabolism reviews, 2011 - Taylor & Francis
… The third suggested 2-chloro-5-aminophenol formation (Figure 10C). The interaction shown … No report is available on the detection of 2-chloro-5-aminophenol in urine. Instead, 4-…
Number of citations: 31 www.tandfonline.com
GC Miller, R Zisook, R Zepp - Journal of agricultural and food …, 1980 - ACS Publications
… Previous work (Miller et al., 1979) has shown that the major direct protolysis product of DCA in distilled water is 2-chloro-5-aminophenol (>78% conversion) (Figure 1). The reaction is …
Number of citations: 68 pubs.acs.org

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